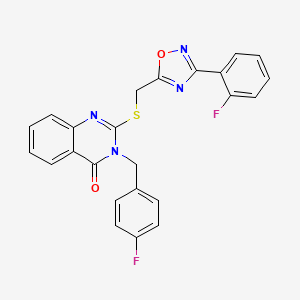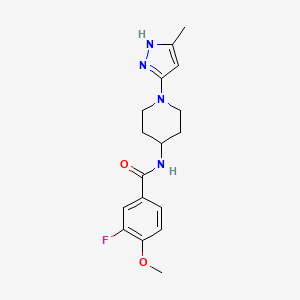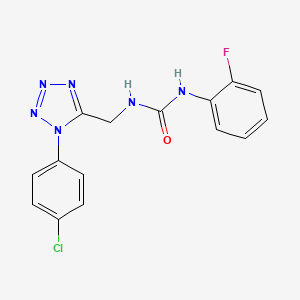
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a tetrazole ring, a urea linkage, and two phenyl rings, one of which is substituted with a fluorine atom and the other with a chlorine atom . These functional groups could potentially give this compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and the urea linkage. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which would likely make it quite reactive. The urea linkage is a functional group that contains a carbonyl group (C=O) flanked by two amine groups (NH2), which could also contribute to the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the tetrazole ring and the urea linkage, as well as the halogen substituents on the phenyl rings. For example, it might be expected to have a relatively high melting point due to the presence of the polar urea linkage and the potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers have explored its potential to inhibit pro-inflammatory cytokines and modulate immune responses. By targeting specific pathways, it may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Anticancer Properties
Studies suggest that this urea derivative exhibits promising anticancer activity. It interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of blood vessels that support tumor growth). Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers .
Antihypertensive Effects
The compound’s vasodilatory properties make it a potential candidate for managing hypertension (high blood pressure). By relaxing blood vessels, it may help regulate blood pressure. Further research is needed to validate its clinical utility in this context .
Neuroprotective Potential
Preclinical studies have explored the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are investigating its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antifungal Activity
The compound exhibits antifungal properties, particularly against certain pathogenic fungi. It interferes with fungal cell membranes and disrupts their growth. Researchers are studying its potential as a novel antifungal agent .
Protein Kinase Inhibition
This compound has shown inhibitory activity against specific protein kinases. Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development. Researchers are exploring its potential in kinase-targeted therapies .
Santa Cruz Biotechnology. (n.d.). (2-chlorophenyl)(4-fluorophenyl)methanone | CAS 1806-23-1. Link The Royal Society of Chemistry. (n.d.). Supporting Information. Link Sigma-Aldrich. (n.d.). (2-amino-5-chlorophenyl) (4-fluorophenyl)methanone. Link
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADVROKTKUGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)
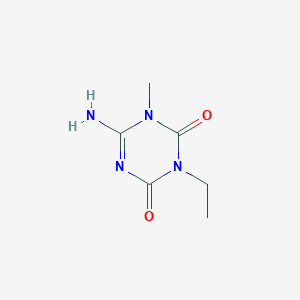
![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)
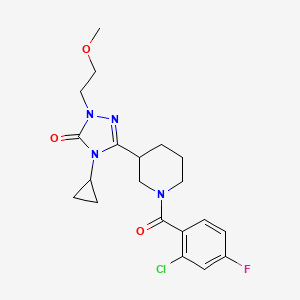
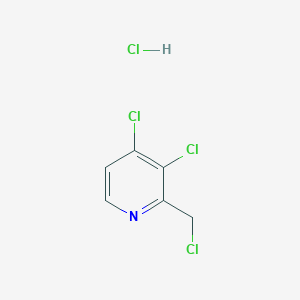
![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
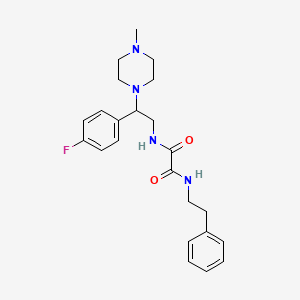

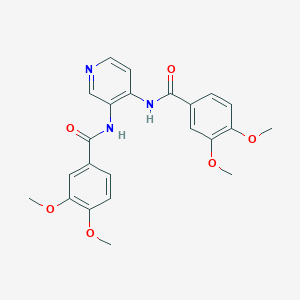
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)
